(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
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Overview
Description
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of (S)-2-chloropropan-1-amine with pyrrolidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine ring. The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyrrolidine ring can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Propan-1-amine: A primary amine with a three-carbon chain.
N-methylpyrrolidine: A methylated derivative of pyrrolidine.
Uniqueness
(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a propan-1-amine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2550996-46-6 |
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Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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